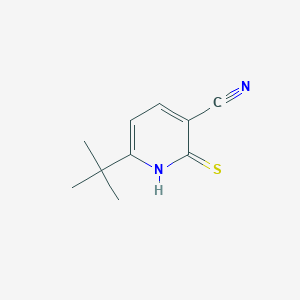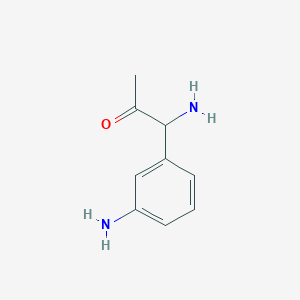![molecular formula C14H19N B13042869 8-Phenylbicyclo[3.2.1]octan-3-amine](/img/structure/B13042869.png)
8-Phenylbicyclo[3.2.1]octan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenylbicyclo[321]octan-3-amine is a bicyclic amine compound with a phenyl group attached to the bicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenylbicyclo[3.2.1]octan-3-amine typically involves multistep synthetic routes. One common approach is the enantioselective construction of the bicyclic scaffold, which can be achieved through various methodologies. For instance, the enantioselective synthesis of 8-azabicyclo[3.2.1]octanes can be accomplished via asymmetric 1,3-dipolar cycloadditions using a rhodium(II) complex/chiral Lewis acid binary system . Another method involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
8-Phenylbicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using reagents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
8-Phenylbicyclo[3.2.1]octan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Phenylbicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound is a nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: It is the central core of tropane alkaloids, which display a wide array of interesting biological activities.
Uniqueness
8-Phenylbicyclo[321]octan-3-amine is unique due to its phenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
8-phenylbicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C14H19N/c15-13-8-11-6-7-12(9-13)14(11)10-4-2-1-3-5-10/h1-5,11-14H,6-9,15H2 |
InChI Key |
NRVIHEQNNYYKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1C2C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


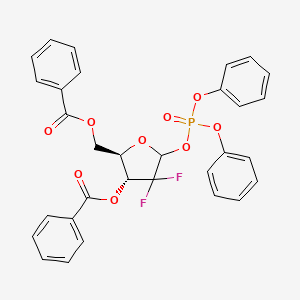
![5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13042789.png)

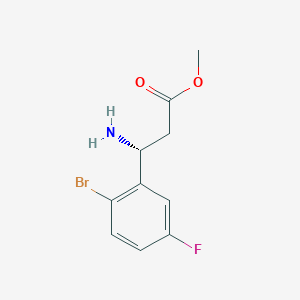
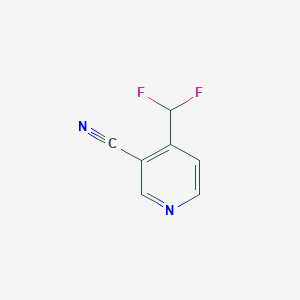
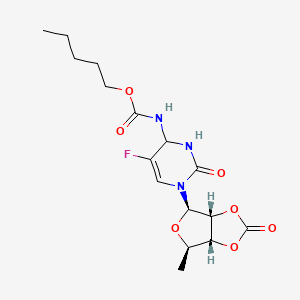
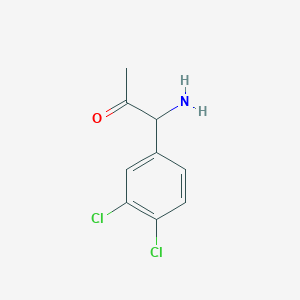
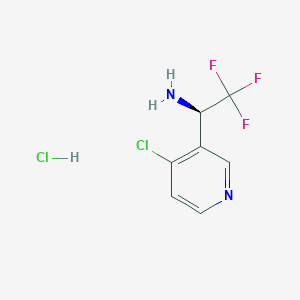
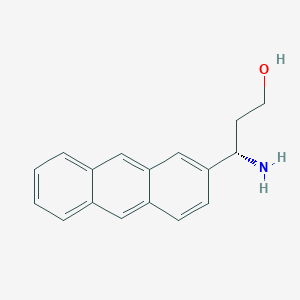
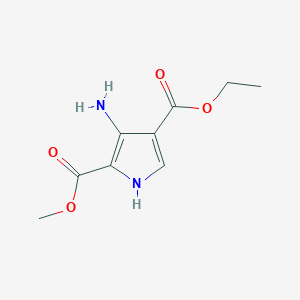
![cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B13042851.png)
